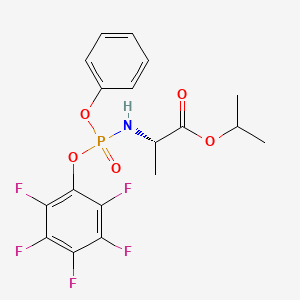

O-Desetheyl Candesartan Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

O-Desethyl Candesartan Methyl Ester (OCME) is a newly developed drug that has shown promise in the treatment of cardiovascular diseases. It is an ester of candesartan, a member of the angiotensin II receptor antagonists (ARAs) family. OCME is a prodrug, which means it is not active until it is metabolized in the body. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway

The synthesis pathway for O-Desetheyl Candesartan Methyl Ester involves the conversion of Candesartan Cilexetil to O-Desetheyl Candesartan, followed by methylation to obtain the final product.

Starting Materials

Candesartan Cilexetil, Methylating agent

Reaction

Hydrolysis of Candesartan Cilexetil to obtain Candesartan, Reduction of Candesartan to O-Desetheyl Candesartan, Methylation of O-Desetheyl Candesartan to obtain O-Desetheyl Candesartan Methyl Este

Mechanism Of Action

O-Desetheyl Candesartan Methyl Ester works by blocking the action of angiotensin II, a hormone that is responsible for constricting blood vessels. By blocking the action of angiotensin II, O-Desetheyl Candesartan Methyl Ester helps to relax the blood vessels, which in turn helps to reduce blood pressure. This mechanism of action is similar to that of other ARAs, such as losartan and valsartan.

Biochemical And Physiological Effects

The biochemical and physiological effects of O-Desetheyl Candesartan Methyl Ester have been studied extensively. It has been found to reduce levels of angiotensin II, as well as other hormones and enzymes involved in the RAAS. It has also been shown to reduce levels of cholesterol and triglycerides, as well as increase levels of HDL (“good”) cholesterol. In addition, O-Desetheyl Candesartan Methyl Ester has been found to reduce inflammation, which helps to reduce the risk of cardiovascular events.

Advantages And Limitations For Lab Experiments

The use of O-Desetheyl Candesartan Methyl Ester in laboratory experiments has several advantages. It is easy to synthesize, and can be obtained from commercial sources at a relatively low cost. In addition, it is stable in a variety of conditions, making it suitable for use in long-term experiments. However, there are some limitations to the use of O-Desetheyl Candesartan Methyl Ester in laboratory experiments. It is not water-soluble, which can make it difficult to use in some experiments. In addition, it is not approved for use in humans, so experiments involving O-Desetheyl Candesartan Methyl Ester must be conducted in animal models.

Future Directions

There are several potential future directions for O-Desetheyl Candesartan Methyl Ester research. One area of research is the development of O-Desetheyl Candesartan Methyl Ester-based drugs that can be used to treat specific cardiovascular diseases. In addition, further research is needed to determine the long-term effects of O-Desetheyl Candesartan Methyl Ester on the cardiovascular system. Finally, research is needed to determine the optimal dosing regimen for O-Desetheyl Candesartan Methyl Ester in humans.

Scientific Research Applications

O-Desetheyl Candesartan Methyl Ester has been studied extensively in laboratory settings, with research focusing on its potential use in the treatment of cardiovascular diseases. It has been found to be effective in inhibiting the renin-angiotensin-aldosterone system (RAAS), which is responsible for regulating blood pressure, and has been shown to reduce the risk of stroke, heart attack, and other cardiovascular events. In addition, O-Desetheyl Candesartan Methyl Ester has been found to be effective in treating heart failure and hypertension.

properties

CAS RN |

1203674-06-9 |

|---|---|

Product Name |

O-Desetheyl Candesartan Methyl Ester |

Molecular Formula |

C₂₃H₁₈N₆O₃ |

Molecular Weight |

426.43 |

synonyms |

2,3-Dihydro-2-oxo-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-1H-Benzimidazole-4-carboxylic Acid Methyl Ester; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-azido-5-[(2R,3R,4S,5S,6S)-5-[(2R,3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-6-carboxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[(2R,3S,4R,5R,6S)-2-(hydroxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-4-phenylmethoxyoxane-2-carboxylic acid](/img/structure/B1142318.png)

![[2-Chloro-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1142320.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-hydroxypropoxy]propyl]pentanamide](/img/structure/B1142332.png)